N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
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Overview
Description
N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide is a synthetic compound with potential applications across various fields, including chemistry, biology, and medicine. This compound consists of an N-ethyl group, a phenylacetamide backbone, and a substituted pyrimidine ring, giving it distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide typically involves multistep organic reactions. One common approach includes:
N-alkylation: Starting with phenylacetamide, N-alkylation with ethyl halide under basic conditions introduces the N-ethyl group.
Pyrimidine synthesis: Formation of the pyrimidine ring by condensation of appropriate aldehydes or ketones with urea or its derivatives.
Substitution reaction: Introducing the methyl and oxo groups on the pyrimidine ring through various substitution reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized for efficiency and yield. Methods include:
Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous flow reactors: Implementing continuous flow chemistry to streamline synthesis and improve scalability.
Purification techniques: Employing crystallization, distillation, and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can modify the oxo group or other parts of the molecule.
Substitution: : Electrophilic and nucleophilic substitutions can occur on the phenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium, platinum, or nickel for hydrogenation reactions.
Solvents: : Dichloromethane, ethanol, and tetrahydrofuran depending on the reaction.
Major Products Formed
The major products depend on the specific reactions, but can include:
Hydroxylated derivatives: : From oxidation reactions.
Reduced intermediates: : From reduction reactions.
Substituted analogs: : From substitution reactions introducing various groups.
Scientific Research Applications
N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide has a wide range of applications:
Chemistry: : Used as a building block for more complex molecules in synthetic organic chemistry.
Biology: : Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: : Explored for its pharmacological properties, potentially as a therapeutic agent for various diseases.
Industry: : Utilized in the manufacture of materials with specific properties or functions, such as polymers or specialty chemicals.
Mechanism of Action
The exact mechanism of action depends on its application:
Inhibitory action: : The compound may act as an inhibitor by binding to active sites of enzymes or receptors, blocking their activity.
Signal modulation: : It can affect molecular pathways by modulating signal transduction processes.
Binding interactions: : The compound can interact with nucleic acids or proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide.
N-ethyl-2-(4-methyl-5-oxopyrimidin-1(6H)-yl)-N-phenylacetamide.
N-ethyl-2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide.
Uniqueness
Compared to similar compounds, N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide is unique due to its specific substitution pattern, which can influence its reactivity, biological activity, and physical properties. This distinct structure may lead to enhanced efficacy in its applications and differentiates it from its analogs.
Well, that’s the long and short of it
Properties
IUPAC Name |
N-ethyl-2-(4-methyl-6-oxopyrimidin-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-18(13-7-5-4-6-8-13)15(20)10-17-11-16-12(2)9-14(17)19/h4-9,11H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBRHVVSXFLVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C=NC(=CC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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